2-(2,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Overview
Description
®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a chiral compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of ®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid can be compared with other similar compounds, such as:
(S)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: The enantiomer of the compound, which may have different biological activities and properties.
®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-propionic acid: A structurally similar compound with a propionic acid moiety instead of an acetic acid moiety, which may affect its chemical reactivity and biological activity.
®-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-butyric acid: Another structurally similar compound with a butyric acid moiety, which may have different applications and properties.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-15-11-12-20(22(13-15)31-2)23(24(27)28)26-25(29)32-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21,23H,14H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCHHMUOQNPWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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